9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one
Overview
Description
9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may have therapeutic potential due to its unique structure, which could interact with biological targets in novel ways.
Industry: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one include other quinoline derivatives and fused ring systems with dioxolo and furo groups. Examples include:
- 2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid
- [1,3]-Dioxolo[4,5-f]benzodioxole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO4/c19-10-3-1-9(2-4-10)16-11-5-14-15(24-8-23-14)6-12(11)20-13-7-22-18(21)17(13)16/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULOVSWJZPYCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC=C(C=C5)F)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326912 | |
Record name | 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861208-11-9 | |
Record name | 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.